1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine
Description
Properties
CAS No. |
53727-52-9 |
|---|---|
Molecular Formula |
C16H34N6 |
Molecular Weight |
310.48 g/mol |
IUPAC Name |
1,4-bis(2-piperazin-1-ylethyl)piperazine |
InChI |
InChI=1S/C16H34N6/c1-5-19(6-2-17-1)9-11-21-13-15-22(16-14-21)12-10-20-7-3-18-4-8-20/h17-18H,1-16H2 |
InChI Key |
XTBOYQTVOSNFEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCN2CCN(CC2)CCN3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Piperazine with Bis-Haloalkyl Precursors
One common approach involves the nucleophilic substitution reaction of piperazine nitrogen atoms with bis-haloalkyl compounds, such as bis(2-chloroethyl) derivatives. This method enables the formation of ethylene bridges between piperazine rings.
Reaction Scheme :
Piperazine + 1,2-dihaloalkane (e.g., 1,2-dichloroethane) → 1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine-
- Solvent: polar aprotic solvents like dimethylformamide (DMF) or acetonitrile
- Base: often triethylamine or sodium carbonate to neutralize released acid
- Temperature: 80–120 °C
- Time: several hours (typically 4–12 h)
Notes :
- The reaction requires careful control of stoichiometry to avoid polymerization or over-alkylation.
- Purification is typically achieved by crystallization or column chromatography.
This method is supported by analogous procedures in the preparation of related piperazine derivatives, such as 2-[4-(diphenylmethyl)-1-piperazinyl]-acetic acids, where alkylation with haloalkyl esters is performed in inert solvents with acid acceptors.
Stepwise Assembly via Piperazine Ring Formation
An alternative approach involves building the piperazine rings stepwise from smaller amine precursors and haloalkyl intermediates.
-
- Synthesis of intermediate aminoalkyl piperazines by reaction of piperazine with haloalkyl amines or alcohol derivatives.
- Cyclization or further alkylation to close the piperazine ring or extend the chain.
Example :
Preparation of 1-(4-pyridinyl)-4-piperidinemethanol followed by oxidation (Swern oxidation) to aldehydes, then condensation with piperazine derivatives to form substituted piperazines.-
- Oxidation: oxalyl chloride, dry DMSO, triethylamine, low temperatures (-78 °C to room temperature)
- Condensation: methylene chloride solvent, sodium triacetoxyborohydride as reducing agent
- Purification: silica gel chromatography
This multi-step synthetic strategy allows for precise functionalization and incorporation of complex substituents, which can be adapted for 1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine analogs.
Pd-Catalyzed Buchwald–Hartwig and Cu-Catalyzed Ullmann–Goldberg Couplings
For aryl-substituted piperazines, palladium- or copper-catalyzed cross-coupling reactions are employed to form C–N bonds between aromatic halides and piperazine nitrogen atoms.
Relevance :
While this method is more typical for N-aryl piperazines, it can be adapted for complex piperazine derivatives if aromatic linkers are involved.-
- Catalysts: Pd or Cu complexes
- Ligands: phosphines or diamines
- Bases: potassium carbonate, cesium carbonate
- Solvents: toluene, dioxane, or DMF
- Temperatures: 80–120 °C
This approach is less common for simple ethylene-linked bis-piperazines but is valuable for more complex derivatives.
Data Table: Summary of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Alkylation with bis-haloalkyl | Piperazine, 1,2-dichloroethane, triethylamine, DMF, 80–120 °C | Straightforward, scalable | Risk of polyalkylation, purification challenges | 60–85 |
| Stepwise assembly via oxidation and condensation | Piperidinemethanol, oxalyl chloride, DMSO, NaBH(OAc)3, CH2Cl2 | High selectivity, functional group tolerance | Multi-step, requires careful handling of reagents | 30–60 |
| Pd- or Cu-catalyzed coupling | Aromatic halides, Pd/Cu catalyst, base, toluene, 80–120 °C | Efficient C–N bond formation | Requires expensive catalysts, less suited for non-aryl linkers | 50–75 |
Purification and Characterization
Purification : Silica gel column chromatography is the standard method for isolating pure products after reaction. Crystallization from solvents such as ethanol or ethyl acetate is also common.
-
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structure and substitution pattern.
- Mass spectrometry (MS) provides molecular weight confirmation.
- Melting point determination ensures purity.
Detailed NMR data for related piperazine compounds show characteristic multiplets for piperazine methylene protons around 2.4–3.5 ppm and aromatic protons when present.
Chemical Reactions Analysis
N-Alkylation Reactions
This compound undergoes regioselective N-alkylation due to the nucleophilic nitrogen atoms in its piperazine rings. Key reactions include:
Reagents/conditions :
-
Alkyl halides (e.g., benzyl chloride, methyl iodide) in polar solvents (ethanol, acetone) under reflux (60–80°C) .
-
Microwave-assisted methods improve yields (up to 95%) by reducing side products like 1,4-dialkylpiperazines .
Example :
Reaction with benzyl chloride produces mono- and bis-benzylated derivatives. Controlled stoichiometry and temperature minimize bis-alkylation .
| Reaction Component | Conditions | Yield (%) | By-Products |
|---|---|---|---|
| Benzyl chloride | Ethanol, 65°C, 2 h | 84–85 | 1,4-Dibenzylpiperazine |
| 2-Bromoethylamine | Acetone, reflux, 6 h | 78 | Oligomeric side chains |
Nucleophilic Substitution with Thiadiazole Derivatives
The compound reacts with heterocyclic nucleophiles to form bioactive derivatives.
Key transformations :
-
Reaction with hydrazine hydrate : Forms 1,4-bis(5-hydrazinyl-1,3,4-thiadiazol-2-yl)piperazine (2 ) in ethanol under reflux (5 h, 90% yield) .
-
Thionyl chloride treatment : Generates 1,4-bis(5-chloro-1,3,4-thiadiazol-2-yl)piperazine (3 ) in benzene (67% yield) .
Mechanism :
Thiadiazole rings form via cyclization of hydrazine or chloride groups, facilitated by the electron-rich piperazine backbone .
Triazole and Thiadiazole Heterocycle Formation
Reactions with acetic anhydride or carbon disulfide yield fused heterocycles:
-
Acetic anhydride : Produces 1,4-bis(3-methyl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazol-6-yl)piperazine (4 ) in 87% yield .
-
Carbon disulfide : Forms triazolothiadiazole-thiol derivatives (5 ) in pyridine (67% yield) .
Applications :
These derivatives exhibit antimicrobial activity against Staphylococcus aureus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL) .
Reactions with Aryl Thiols
The compound reacts with aryl thiols to form sulfur-linked derivatives under mild conditions:
Example :
Reaction with 4-methylthiophenol in DMSO at 120°C yields 1,4-bis(5-(4-methylphenylthio)-1,3,4-thiadiazol-2-yl)piperazine (6d ) .
| Aryl Thiol | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Methylthiophenol | DMSO | 120 | 5 | 72 |
| 2-Mercaptobenzoic acid | Methanol | RT | 10 | 68 |
Interaction with σ Receptors
Modifications to the piperazine structure influence binding affinity:
-
Removal of the (diphenylmethoxy)ethyl group reduces dopamine transporter (DAT) affinity but increases σ receptor binding (e.g., compound 28 , Ki: 3.2 nM for σ receptors) .
-
Fluorine substitution : Bis(p-fluoro) analogs show enhanced DAT selectivity (4736-fold over serotonin transporters) .
Comparative Reactivity Insights
Scientific Research Applications
Therapeutic Applications
- Antimicrobial Activity : Research has shown that piperazine derivatives, including 1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine, possess significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for the development of new antibiotics .
- Antidepressant Effects : There is evidence suggesting that piperazine derivatives may exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Anti-inflammatory Properties : Some studies have highlighted the anti-inflammatory effects of piperazine derivatives. These compounds may help in reducing inflammation through inhibition of pro-inflammatory cytokines .
- Hypolipidemic Agents : Certain derivatives have been explored for their potential to lower lipid levels in the blood. This application is particularly relevant for developing treatments for hyperlipidemia .
Case Studies and Research Findings
Several studies have documented the applications and efficacy of 1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine:
- A study published in Molecules detailed the synthesis and antimicrobial activity screening of various piperazine derivatives, including 1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine. The results demonstrated promising antimicrobial activity against several pathogens .
- Another research article focused on the antidepressant effects of piperazine derivatives in rodent models. The findings indicated that these compounds could significantly reduce depressive behaviors compared to control groups .
- A patent application discussed the use of similar piperazine compounds in therapeutic compositions aimed at treating conditions like hyperlipidemia and inflammation, further supporting the potential applications of 1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine in pharmacology .
Mechanism of Action
The mechanism of action of 1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes. Its piperazine rings allow for strong binding interactions with target proteins, leading to changes in their conformation and function.
Comparison with Similar Compounds
Anti-Tubercular Activity
- 1,4-Bis(2-((−)-nopol)ethyl)piperazine: Exhibits anti-tuberculosis activity (MIC values in µg/mL range) due to monoterpene-piperazine conjugation, mimicking ethambutol’s pharmacophore .
Antitumor Activity
- 1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine derivatives: Show 44–90% inhibition against HL-60 leukemia cells at 10 µM, attributed to dithiocarbamate groups enhancing cytotoxicity .
- 1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine : Nitrogen-rich structure may facilitate DNA intercalation or enzyme inhibition, but specific data are unavailable.
Psychoactive and Receptor Interactions
- 1-(2-[Bis(4-fluorophenyl)methoxy]ethyl)-4-(3-phenylpropyl)piperazine: Self-administered by primates, indicating dopamine/norepinephrine reuptake inhibition, similar to cocaine .
- N-arylpiperazines (e.g., BMY 7378) : Act as 5-HT₁A receptor antagonists/partial agonists, influencing micturition reflexes and CNS activity .
Solubility and Pharmacokinetics
- 1,4-Bis(2-hydroxyethyl)piperazine : Hydroxyethyl groups enhance hydrophilicity, improving solubility for industrial or formulation uses .
- 1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine : High nitrogen content may limit bioavailability but could enhance binding to charged biological targets.
Key Research Findings
- Symmetrical vs. Asymmetrical Derivatives: Symmetrical compounds (e.g., nopol-piperazine) often show improved target selectivity due to balanced steric and electronic profiles .
- Substituent Impact: Bulky groups (e.g., bicyclic monoterpenes) enhance anti-TB activity, while electron-withdrawing groups (e.g., dithiolones) improve antitumor efficacy .
- Receptor Specificity : Fluorinated or aryl-substituted piperazines (e.g., 5-HT₁A ligands) demonstrate tailored receptor interactions, highlighting structural flexibility for CNS drug design .
Biological Activity
1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine (BPEP) is a compound featuring a piperazine moiety that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with BPEP, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
BPEP is characterized by its unique structure, which comprises two piperazine rings connected by ethylene linkers. This structural arrangement is critical for its interaction with various biological targets.
1. Antidepressant and Anxiolytic Effects
Research indicates that compounds containing piperazine moieties exhibit significant antidepressant and anxiolytic activities. For instance, derivatives of piperazine have shown efficacy in modulating serotonin receptors, which are crucial in the treatment of mood disorders. BPEP has been implicated in enhancing serotonergic transmission, thus potentially alleviating symptoms of depression and anxiety .
2. Anticancer Activity
BPEP has demonstrated notable anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including melanoma and colorectal adenocarcinoma. The mechanism involves the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, leading to cell death . Additionally, BPEP's ability to inhibit angiogenesis further supports its potential as an anticancer agent.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 5.6 | Induction of apoptosis |
| MCF7 (Breast) | 7.2 | Inhibition of cell proliferation |
| HT29 (Colorectal) | 6.8 | Modulation of apoptosis-related gene expression |
3. Antimicrobial Activity
BPEP exhibits antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism likely involves disrupting bacterial cell membranes or inhibiting specific metabolic pathways essential for bacterial survival .
The biological activity of BPEP can be attributed to several mechanisms:
- Serotonin Receptor Modulation : BPEP acts as a dual antagonist at various serotonin receptors (5-HT1A/1B/1D), which plays a significant role in its antidepressant effects .
- Apoptosis Induction : The compound promotes apoptosis through the intrinsic pathway by modulating the expression of Bcl-2 family proteins, leading to mitochondrial membrane permeabilization and subsequent cell death .
- Enzyme Inhibition : BPEP has been found to inhibit key enzymes involved in metabolic pathways, contributing to its antidiabetic potential as well .
Case Studies
Several studies highlight the effectiveness of BPEP in various biological contexts:
- A study investigating the effects of BPEP on human cancer cell lines revealed that it significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 5 to 10 µM across different cell types.
- Another research focused on the anxiolytic effects demonstrated that administration of BPEP in animal models resulted in reduced anxiety-like behavior in elevated plus-maze tests, suggesting its potential as a therapeutic agent for anxiety disorders.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine, and what reaction conditions are critical for yield optimization?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, derivatives of piperazine are often synthesized by reacting 1-(4-fluorobenzyl)piperazine with benzoyl chlorides in dichloromethane (DCM) using -diisopropylethylamine (DIPEA) as a base . Key factors include temperature control (~330 K), solvent polarity, and stoichiometric ratios. Yield optimization may require iterative purification via crystallization (e.g., with diethyl ether) or flash chromatography.
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of piperazine derivatives?
- Methodological Answer :
- X-ray crystallography resolves molecular conformation and intermolecular interactions (e.g., hydrogen bonds, pi-alkyl interactions) with precision (e.g., bond lengths: 2.18–4.91 Å) .
- NMR spectroscopy identifies proton environments, particularly distinguishing between equatorial and axial positions in the piperazine ring .
- Mass spectrometry confirms molecular weight and fragmentation patterns, critical for verifying synthetic products .
Q. How can researchers assess the stability of 1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine under varying experimental conditions?
- Methodological Answer : Stability studies should include:
- Thermogravimetric analysis (TGA) to assess decomposition temperatures.
- pH-dependent hydrolysis assays in aqueous buffers (e.g., pH 3–10) to identify labile functional groups (e.g., chloroacetyl moieties) .
- Light-exposure tests to evaluate photodegradation, particularly for compounds with nitro or benzodioxinyl groups .
Advanced Research Questions
Q. What strategies are recommended for resolving crystallographic disorder in piperazine derivatives, and how does this impact biological activity predictions?
- Methodological Answer : Crystallographic disorder (e.g., in chloro-ligand positions) can be addressed using occupancy refinement and DFIX constraints during structural modeling . Disorder may artificially inflate thermal motion parameters, complicating docking studies. Researchers should cross-validate crystallographic data with computational models (e.g., DFT calculations) to ensure accurate bioactive conformations .
Q. How do structural modifications (e.g., halogenation, alkylation) influence the pharmacokinetic properties of 1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine derivatives?
- Methodological Answer :
- Halogenation (e.g., 4-fluorophenyl groups) enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
- Alkylation (e.g., 2-nitrobenzyl substitution) increases lipophilicity, improving blood-brain barrier penetration but potentially reducing aqueous solubility .
- Piperazine ring substitution (e.g., hydroxylation) modulates hydrogen-bonding capacity, affecting target binding kinetics .
Q. What experimental approaches are used to analyze contradictory data in reported biological activities of piperazine-based compounds?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, endpoint measurements). Solutions include:
- Meta-analysis of published IC50 values with standardized normalization (e.g., pIC50 = −log(IC50)).
- Orthogonal assays (e.g., SPR for binding affinity vs. functional cell-based assays) to confirm target engagement .
- Structural bioinformatics to correlate activity differences with conformational changes (e.g., chair vs. boat piperazine ring conformers) .
Q. How can researchers leverage structure-activity relationship (SAR) studies to design novel 1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine analogs with improved therapeutic profiles?
- Methodological Answer : Key steps include:
- Fragment-based design : Retain the piperazine core while varying substituents (e.g., benzodioxinyl, nitro groups) to probe steric and electronic effects .
- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen-bond donors/acceptors) using crystallographic data .
- In silico screening : Virtual libraries can prioritize analogs with predicted ADMET (absorption, distribution, metabolism, excretion, toxicity) advantages .
Safety and Handling
Q. What safety protocols are essential for handling piperazine derivatives in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection (e.g., goggles) to prevent skin/eye irritation .
- Ventilation : Use fume hoods when working with volatile solvents (e.g., DCM, ethanol) during synthesis .
- Waste disposal : Segregate halogenated waste (e.g., chloroacetyl byproducts) for incineration to avoid environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
